DL-Lysine monohydrochloride
Overview
Description
DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine. It is a derivative of lysine, an essential amino acid that plays a crucial role in various biological processes. The compound is commonly used in the construction of polylysine polymers, which are useful in producing lysine-based polypeptide gels and films .
Mechanism of Action
Target of Action
DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine . Lysine is an essential amino acid, which means that humans cannot synthesize it . It plays a crucial role in various biological processes, including protein synthesis, tissue growth and repair, and the production of antibodies, hormones, and enzymes .
Mode of Action
Lysine interacts with its targets primarily through its ε-amino group, which acts as a site for hydrogen binding and a general base in catalysis . This interaction can lead to various changes in the target molecules, including methylation, acetylation, and O-glycosylation . For example, the ε-amino group of lysine can be methylated to produce methyl-, dimethyl-, and trimethyllysine .
Biochemical Pathways
Lysine is involved in several biochemical pathways. It plays a key role in the synthesis of collagen, a major component of connective tissues . Lysine is also involved in the production of antibodies, hormones, and enzymes, contributing to immune function, hormonal regulation, and metabolic processes .
Pharmacokinetics
As an amino acid, lysine is generally well absorbed in the gastrointestinal tract and distributed throughout the body . It is metabolized in various tissues and excreted in the urine .
Result of Action
The action of this compound can result in various molecular and cellular effects. For instance, it can enhance protein synthesis, promote tissue growth and repair, and boost immune function . Additionally, lysine has putative anti-herpes simplex virus activity, potentially inhibiting viral replication by affecting the amino acid ratio of L-arginine to lysine in the tissue culture media .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the solubility and stability of the compound . Moreover, the presence of other substances, such as enzymes and cofactors, can modulate the compound’s action .
Biochemical Analysis
Biochemical Properties
DL-Lysine monohydrochloride interacts with various enzymes, proteins, and other biomolecules. It is used to construct polylysine polymers, which are useful in producing lysine-based polypeptide gels and films .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the reaction of lysine with hydrochloric acid. The process involves dissolving lysine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: DL-Lysine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: It can be reduced to form lysine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Keto acids.
Reduction: Lysine derivatives.
Substitution: Various lysine-based compounds
Scientific Research Applications
DL-Lysine monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polylysine polymers and other lysine-based compounds.
Biology: Serves as a building block for proteins and peptides, and is used in cell culture media.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.
Industry: Used in the production of animal feed and as a nutritional supplement.
Comparison with Similar Compounds
DL-Lysine monohydrochloride can be compared with other similar compounds, such as:
L-Lysine monohydrochloride: The L-enantiomer of lysine, which is biologically active and commonly used in nutritional supplements.
D-Lysine monohydrochloride: The D-enantiomer of lysine, which is less commonly used but has specific applications in research.
DL-Ornithine monohydrochloride: A similar compound used in the synthesis of polyamines and other biologically active molecules.
Uniqueness: this compound is unique due to its racemic nature, which allows it to be used in a broader range of applications compared to its individual enantiomers. Its ability to form polylysine polymers makes it particularly valuable in the production of gels and films .
Properties
IUPAC Name |
2,6-diaminohexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70-53-1, 617-68-5 | |
Record name | Lysine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lysine, hydrochloride (1:2) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=617-68-5 | |
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DSSTOX Substance ID |
DTXSID601014484 | |
Record name | Lysine, hydrochloride (1:1) | |
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Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | DL-Lysine monohydrochloride | |
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CAS No. |
22834-80-6, 70-53-1, 617-68-5, 7274-88-6, 657-27-2 | |
Record name | DL-Lysine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22834-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lysine hydrochloride, DL- | |
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Record name | Lysine dihydrochloride, DL- | |
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Record name | D-Lysine hydrochloride | |
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Record name | DL-Lysine monohydrochloride | |
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Record name | Lysine, hydrochloride (1:1) | |
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Record name | Lysine, hydrochloride (1:1) | |
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Record name | DL-lysine monohydrochloride | |
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Record name | LYSINE HYDROCHLORIDE, DL- | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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